2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile
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Overview
Description
2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile is an organic compound with the molecular formula C10H8F3N It is characterized by the presence of a trifluoromethyl group and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile typically involves the reaction of 2-methyl-4-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion to the desired nitrile compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile exerts its effects is primarily through its interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylacetonitrile
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenylacetonitrile
- 2-(Trifluoromethyl)phenylacetonitrile
Uniqueness
2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .
Properties
CAS No. |
1214332-16-7 |
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Molecular Formula |
C10H8F3N |
Molecular Weight |
199.17 g/mol |
IUPAC Name |
2-[2-methyl-4-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H8F3N/c1-7-6-9(10(11,12)13)3-2-8(7)4-5-14/h2-3,6H,4H2,1H3 |
InChI Key |
DLTAYXRBFBTAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)CC#N |
Origin of Product |
United States |
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